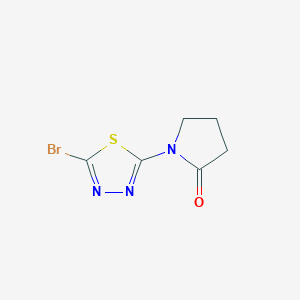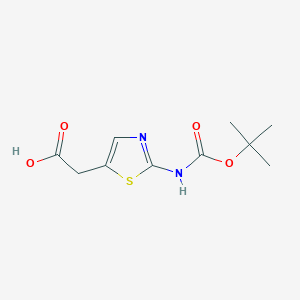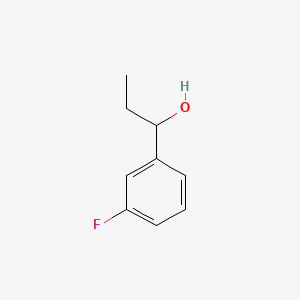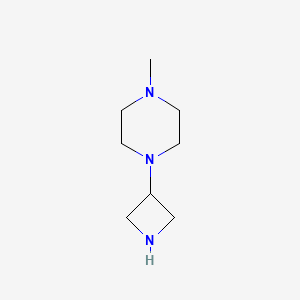
2-吡咯烷酮-1-(5-溴-1,3,4-噻二唑-2-基)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one” is a compound with the molecular formula C5H5BrN4OS . It’s a member of the 1,3,4-thiadiazole family, which is a common and integral feature of a variety of natural products and medicinal agents .
Molecular Structure Analysis
The molecular structure of “1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one” includes a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . More detailed structural analysis is not available in the sources I’ve found.Chemical Reactions Analysis
While specific chemical reactions involving “1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one” are not detailed in the sources I’ve found, 1,3,4-thiadiazoles in general have been shown to exhibit a broad spectrum of activity and have been used in the synthesis of new potent antibacterial and antifungal agents .Physical And Chemical Properties Analysis
The compound has a molecular weight of 249.09 g/mol. It has one hydrogen bond donor count and four hydrogen bond acceptor counts. Its exact mass and monoisotopic mass are 247.93674 g/mol. It has a topological polar surface area of 86.4 Ų and a heavy atom count of 12 .科学研究应用
电子结构分析
噻二唑衍生物的电子结构和电子离域可以通过 EDDB(离域键电子密度)和 GIMIC(包括磁感应电流的仪表)等方法进行研究。 这些研究对于理解这些化合物在各种化学反应中的反应性和性质至关重要 .
抗菌剂
噻二唑衍生物因其抗菌性能而被探索。 它们可以被合成以创建具有抗菌和抗真菌活性的化合物,有可能作为新的药物的比较标准 .
生物活性分子的合成
合成新的噻二唑衍生物以评估其作为生物活性分子的活性。 这些化合物可以在合成各种具有潜在医学应用的生物活性物质中用作前体 .
葡萄糖苷衍生物合成
使用收敛合成路线合成了新的 1,3,4-噻二唑葡萄糖苷衍生物。 这些衍生物可能具有重要的生物活性,并在生物化学研究中具有潜在的应用 .
细胞毒性研究
噻二唑衍生物也因其细胞毒性而受到研究。 该领域的重点是合成新的含 1,3,4-噻二唑环的化合物,以评估其抗癌活性 .
MDPI - 苯并[1,2-d:4,5-d′]双([1,2,3]噻二唑)及其溴代衍生物 Springer - 1,3,4-噻二唑支架:抗微生物剂 MDPI - 新的 1,3,4-噻二唑衍生物的合成与评价 Springer - 新的 1,3,4-噻二唑的合成及生物学评价 Frontiers - 新型 1,3,4-噻二唑葡萄糖苷衍生物的合成及生物活性 MDPI - 1,3,4-噻二唑衍生物的细胞毒性 -综述
未来方向
作用机制
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which include this compound, have the ability to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can block the activity of heat shock protein 90 (hsp90) . Hsp90 displays a chaperone activity and controls the folding of numerous proteins . Inhibition of its activity results in the degradation of several oncoproteins .
Biochemical Pathways
Given that it can disrupt dna replication processes and inhibit the activity of Hsp90 , it’s likely that it affects the pathways related to these processes.
Pharmacokinetics
The pharmacokinetic properties of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one indicate that it has high gastrointestinal absorption . Its logP values suggest that it is moderately lipophilic, which may influence its distribution in the body .
Result of Action
Given its ability to disrupt dna replication and inhibit Hsp90 activity , it’s likely that it leads to the inhibition of cell growth and proliferation, particularly in cancer cells.
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that it may be sensitive to oxygen and temperature.
生化分析
Biochemical Properties
1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interaction between 1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one and these enzymes is primarily through binding to the active site, leading to enzyme inhibition .
Cellular Effects
The effects of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, 1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic state of the cell .
Molecular Mechanism
At the molecular level, 1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction often involves the formation of hydrogen bonds and hydrophobic interactions, stabilizing the compound-enzyme complex . Furthermore, 1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or light exposure . Long-term studies have shown that prolonged exposure to 1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one can lead to sustained changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects such as enhanced metabolic activity or improved cell function . At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing the overall metabolic flux and metabolite levels . For example, this compound can inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production .
Transport and Distribution
Within cells and tissues, 1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one is transported and distributed through specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its biological activity . The transport and distribution of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one are crucial for its function, as they determine the concentration and availability of the compound at its target sites .
Subcellular Localization
The subcellular localization of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one is essential for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one is a key factor in determining its biological effects and therapeutic potential .
属性
IUPAC Name |
1-(5-bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3OS/c7-5-8-9-6(12-5)10-3-1-2-4(10)11/h1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFUSGDJTJOBTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NN=C(S2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1342421.png)

![1-[6-(Furan-2-yl)pyridin-3-yl]methanamine](/img/structure/B1342425.png)

![2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-](/img/structure/B1342429.png)

![3-Pyridinemethanol, 5-hydroxy-6-methyl-4-[(methylamino)methyl]-](/img/structure/B1342433.png)


![7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol](/img/structure/B1342445.png)

![tert-butyl N-[1-(dimethylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B1342454.png)